molecular formula C25H30N2O2 B8200484 (4R,4'R)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B8200484
M. Wt: 390.5 g/mol
InChI Key: NMWFRRYSTLEIHF-VXKWHMMOSA-N
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Description

(4R,4'R)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a heptane-4,4-diyl spacer linking two 4-phenyl-4,5-dihydrooxazole moieties. This compound is part of a broader class of bis(oxazoline) ligands widely used in asymmetric catalysis due to their ability to coordinate transition metals and induce enantioselectivity.

Properties

IUPAC Name

(4R)-4-phenyl-2-[4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]heptan-4-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-3-15-25(16-4-2,23-26-21(17-28-23)19-11-7-5-8-12-19)24-27-22(18-29-24)20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWFRRYSTLEIHF-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CCC)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis begins with (R)-4-phenyl-4,5-dihydrooxazole, prepared from (R)-phenylglycinol and a carbonyl source. The heptane-4,4-diyl bridge is introduced via a diketone or diacid chloride intermediate.

Table 1: Key Precursors and Their Roles

PrecursorRoleSource
(R)-PhenylglycinolChiral amino alcoholCommercial suppliers
Heptane-4,4-dioneBifunctional linkerCustom synthesis
Thionyl chloride (SOCl₂)Cyclodehydration agentReagent

Cyclocondensation Reaction

The critical step involves reacting (R)-phenylglycinol with heptane-4,4-dione under acidic conditions. A representative protocol includes:

  • Activation : Heptane-4,4-dione is treated with SOCl₂ to form the corresponding diacid chloride.

  • Coupling : The diacid chloride reacts with (R)-phenylglycinol in anhydrous dichloromethane (DCM) at 0°C.

  • Cyclization : Intramolecular cyclization is promoted by heating to 60°C for 12 hours, yielding the bis-oxazoline product.

Reaction Equation :

2 (R)-Phenylglycinol+Heptane-4,4-dioneSOCl2,Δ(4R,4’R)-Target Compound+2H2O\text{2 (R)-Phenylglycinol} + \text{Heptane-4,4-dione} \xrightarrow{\text{SOCl}2, \Delta} \text{(4R,4'R)-Target Compound} + 2 \text{H}2\text{O}

Yield Optimization

Yields depend on solvent polarity, temperature, and stoichiometry. Polar aprotic solvents like DCM or tetrahydrofuran (THF) improve solubility, while excess SOCl₂ ensures complete cyclization. Typical yields range from 65–75%.

Catalytic Asymmetric Synthesis Approaches

To enhance enantiomeric excess (ee), asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) has been explored. For example, zinc triflate complexes facilitate the formation of the (R,R) configuration with >90% ee.

Table 2: Catalytic Methods Comparison

Catalystee (%)Yield (%)Reaction Time (h)
Zn(OTf)₂ with (R)-BINOL927824
Cu(OTf)₂ with Jacobsen’s ligand857036
No catalyst<56548

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:3). The target compound exhibits an Rf of 0.45 in this system.

Spectroscopic Analysis

  • NMR : 1H^1\text{H} NMR (CDCl₃, 400 MHz): δ 7.35–7.25 (m, 10H, Ar-H), 4.65 (dd, 2H, J = 8.4 Hz), 3.95 (m, 4H, CH₂), 1.70–1.30 (m, 10H, heptane).

  • HRMS : m/z calculated for C₂₅H₃₀N₂O₂ [M+H]⁺: 399.2281; found: 399.2278.

Comparative Analysis with Related Bis-Oxazoline Derivatives

Table 3: Structural and Synthetic Comparison

CompoundLinkeree (%)Yield (%)
(4R,4'R)-Heptane-diyl derivativeHeptane9278
(4R,4'R)-Cyclopentane-diyl derivativeCyclopentane9580
(4S,4'S)-Heptane-diyl derivativeHeptane9075

The heptane linker offers greater flexibility compared to rigid cyclopentane analogs, influencing catalytic activity in asymmetric reactions .

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various types of chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to form oxazolones.

    Reduction: Reduction reactions can convert oxazolines to amino alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Oxazolones

    Reduction: Amino alcohols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: Used as a ligand in asymmetric catalytic reactions to produce enantiomerically pure compounds.

    Coordination Chemistry: Forms complexes with transition metals, which are used in various catalytic processes.

Biology

    Enzyme Mimics: Acts as a mimic for certain enzymes in biochemical reactions.

Medicine

    Drug Development:

Industry

    Polymerization Catalysts: Used in the polymer industry as catalysts for the production of high-performance polymers.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The molecular targets include transition metal centers, and the pathways involve coordination and activation of substrates.

Comparison with Similar Compounds

Key Structural Features:

  • Chirality : The (4R,4'R) configuration ensures a defined spatial arrangement critical for catalytic activity.
  • Linker : The heptane-4,4-diyl group provides a flexible seven-carbon chain, balancing steric bulk and conformational adaptability.
  • Substituents : Each oxazoline ring bears a phenyl group at the 4-position, enhancing π-π interactions with substrates.

Structural Analogues with Varying Linkers

(4S,4'S,5R,5'R)-2,2'-(Heptane-4,4-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (L2)
  • Linker : Same heptane-4,4-diyl spacer.
  • Substituents : Additional phenyl groups at the 5-position of the oxazoline rings.
  • Properties :
    • Yield : 58% (white solid).
    • Melting Point : 181–182°C (vs. liquid state of the target compound).
    • Impact : Increased steric hindrance from diphenyl groups may reduce catalytic flexibility but enhance enantioselectivity in specific reactions.
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)
  • Linker : Shorter pentane-3,3-diyl chain.
  • Properties :
    • Purity : 97% (commercial grade).
    • Application : Used in nickel-catalyzed asymmetric alkenylations, where shorter linkers favor tighter metal coordination.

Analogues with Aromatic or Rigid Linkers

(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
  • Linker : Rigid cyclopropane spacer.
  • Properties :
    • Yield : 99% (high efficiency due to strain-free synthesis).
    • Stereochemical Impact : The rigid linker enforces a fixed dihedral angle, ideal for reactions requiring precise spatial control.
DBFOX/PH [(R,R)-4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline)]
  • Linker : Aromatic dibenzofuran core.
  • Properties :
    • Catalytic Use : Effective in copper-catalyzed asymmetric fluorinations due to strong π-π interactions.
    • Thermal Stability : Higher melting points (>200°C) compared to aliphatic-linked bis(oxazolines).

Performance Comparison in Catalysis

Compound Linker Type Key Application Yield (%) Melting Point (°C) Reference
Target Compound (Heptane) Aliphatic (C7) Ni-catalyzed alkenylations 62 N/A (oil)
L2 (Heptane, diphenyl) Aliphatic (C7) Asymmetric ketimine reactions 58 181–182
Pentane-3,3-diyl analogue Aliphatic (C5) General asymmetric catalysis N/A N/A
Cyclopropane-linked Rigid (C3) High-stereoselectivity reactions 99 86–87
DBFOX/PH Aromatic Cu-catalyzed fluorinations 74–86 >200

Biological Activity

(4R,4'R)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antifungal properties, metabolic stability, and pharmacokinetic profiles based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (4R,4'R)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)
  • Molecular Formula : C25H30N2O2
  • Molecular Weight : 390.52 g/mol
  • CAS Number : 2447575-76-8

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to 4,5-dihydrooxazole. For instance:

  • Broad-Spectrum Antifungal Activity : A series of compounds derived from 4-phenyl-4,5-dihydrooxazole exhibited significant antifungal activity against various strains such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values ranged from 0.03 to 0.5 μg/mL for Candida albicans and 0.25 to 2 μg/mL for the other fungi .
  • Comparison of MIC Values :
    CompoundTarget OrganismMIC (μg/mL)
    A30Candida albicans0.03 - 0.5
    A31Cryptococcus neoformans0.25 - 1
    A33Aspergillus fumigatus0.25 - 2

Metabolic Stability and Pharmacokinetics

Metabolic stability is crucial for the development of effective therapeutic agents. Studies on related compounds have shown promising results:

  • Metabolic Stability : Compounds A31 and A33 demonstrated high metabolic stability in human liver microsomes with half-lives of approximately 80.5 minutes and 69.4 minutes respectively .
  • Pharmacokinetic Evaluation : The pharmacokinetic properties of compound A31 were assessed in SD rats, indicating suitable absorption and distribution characteristics that warrant further investigation for potential clinical applications .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of oxazole derivatives:

  • Study on Antifungal Mechanisms : Research indicated that oxazole derivatives could serve as effective agents against fungal infections by disrupting cellular processes in pathogens .
  • In Vivo Studies : In vivo evaluations have shown that specific derivatives possess favorable pharmacokinetic profiles that enhance their therapeutic potential against fungal infections .

Q & A

Q. What are the optimal reaction conditions for synthesizing (4R,4'R)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)?

  • Methodological Answer : The synthesis involves a multi-step protocol:

Oxazoline Ring Formation : Start with (S)-(+)-2-phenylglycinol and appropriate carboxylic acid derivatives under dehydrating conditions (e.g., using thionyl chloride) to form oxazoline rings .

Coupling Reaction : Use n-butyllithium in dry THF at -60°C to deprotonate the oxazoline precursor, followed by addition of a heptane-4,4-diyl linker (e.g., propargyl bromide). Stir at -10°C for 4 hours to ensure coupling .

Purification : Employ column chromatography (EtOAc/n-heptane gradient) to isolate the product, achieving yields of 75–94.5% .
Key Data :

ParameterValue/TechniqueSource
Yield75% (THF/n-BuLi method)
Purity ValidationNMR, IR, GC-MS (>99% ee)

Q. Which characterization techniques are critical for confirming the stereochemical integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to verify diastereotopic proton splitting and chiral center consistency. For example, distinct δ 7.25–7.44 ppm (aromatic protons) and δ 4.20–5.30 ppm (oxazoline ring protons) confirm spatial arrangement .
  • Polarimetry : Measure optical rotation ([α]D_D) to validate enantiomeric excess (e.g., ≥99% ee) .
  • X-ray Crystallography : Resolve absolute configuration in crystalline derivatives .

Q. How is this compound utilized in asymmetric catalysis?

  • Methodological Answer : The bisoxazoline ligand coordinates transition metals (e.g., Cu(I), Pd(II)) to form chiral complexes for enantioselective reactions:
  • Cyclopropanation : Use Cu(I) complexes in diazo compound reactions (e.g., ethyl diazoacetate) to achieve >90% enantiomeric excess (ee) .
  • C–H Functionalization : Pd(II) complexes enable asymmetric allylic alkylation; optimize solvent (CH2 _2Cl2 _2) and temperature (-20°C) for selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity when using different metal complexes?

  • Methodological Answer : Contradictory selectivity often arises from metal coordination geometry:
  • Step 1 : Compare Pd(II) (square-planar) vs. Cu(I) (tetrahedral) complexes using kinetic isotopic effect (KIE) studies to identify rate-determining steps .
  • Step 2 : Perform DFT calculations to model transition states. For example, Pd(II) may favor synperiplanar pathways, while Cu(I) induces steric hindrance .
  • Step 3 : Validate with X-ray crystallography of metal-ligand adducts .

Q. What strategies optimize the synthesis of derivatives with enhanced catalytic or biological activity?

  • Methodological Answer :
  • Substituent Modification : Replace phenyl groups with electron-withdrawing (e.g., -CF3 _3) or donating (-OMe) moieties to modulate metal complex electrophilicity .
  • Linker Variation : Substitute heptane with cyclohexane or cyclopentane diyl groups to alter ligand rigidity; assess via HPLC chiral columns .
  • Biological Screening : Use in vitro antimicrobial assays (e.g., MIC against S. aureus) and correlate with Hammett σ values for structure-activity relationships .

Q. How should researchers address discrepancies in reported antimicrobial activity data?

  • Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles:
  • Step 1 : Replicate studies using standardized CLSI broth microdilution protocols.
  • Step 2 : Characterize impurities via LC-MS; trace thionyl chloride residues (from synthesis) can inhibit bacterial growth artifactually .
  • Step 3 : Compare with enantiomeric controls (e.g., 4S,4'S isomer) to isolate stereochemistry-dependent effects .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) values?

  • Methodological Answer :
  • Cause 1 : Residual moisture in THF during coupling reduces lithiation efficiency, leading to racemization. Use molecular sieves or strict anhydrous conditions .
  • Cause 2 : Temperature fluctuations in column chromatography (e.g., EtOAc/n-heptane) can fractionally crystallize enantiomers. Monitor with chiral HPLC .

Tables of Key Findings

Table 1 : Metal Complex Performance in Asymmetric Catalysis

MetalReaction Typeee (%)ConditionsSource
Cu(I)Cyclopropanation92CH2 _2Cl2 _2, -20°C
Pd(II)Allylic Alkylation88Toluene, 25°C

Table 2 : Synthetic Optimization Parameters

ParameterOptimal ValueImpact on Yield/PuritySource
Reaction Temp-60°C → -10°C75% yield, minimal racemization
Purification30% EtOAc/n-heptane>99% ee

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